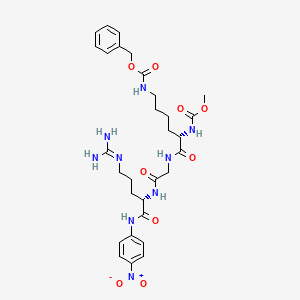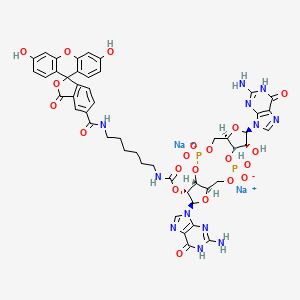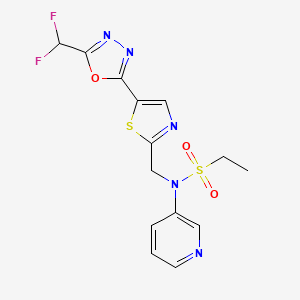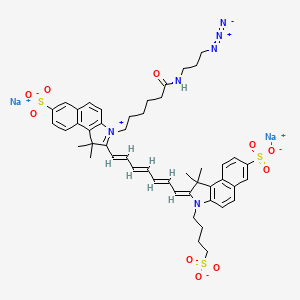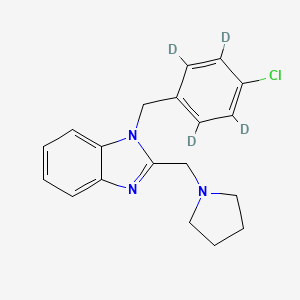
Clemizole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clemizole-d4 is a deuterium-labeled derivative of Clemizole, a compound known for its role as an H1 histamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Clemizole due to the presence of deuterium, which provides a distinct mass spectrometric signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clemizole-d4 involves the incorporation of deuterium into the Clemizole molecule. The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives. The synthetic route typically involves the following steps :
Formation of Chloromethyl Amide: Reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide.
Imide Formation: The remaining free amino group reacts to form 2-chloromethyl benzimidazole.
Alkylation: Displacement of halogen with pyrrolidine to form the alkylation product.
Deuterium Incorporation: The proton on the fused imidazole nitrogen is replaced with deuterium using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of deuterated solvents and reagents is critical in achieving the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Clemizole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Clemizole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Clemizole.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Clemizole-d4 exerts its effects primarily through its interaction with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic responses. Additionally, this compound inhibits the NS4B RNA binding of the hepatitis C virus, preventing its replication . The compound also modulates TRPC5 channels, which are involved in various cellular processes, including calcium signaling .
Comparison with Similar Compounds
Similar Compounds
Clemizole: The non-deuterated form of Clemizole-d4, used for similar research purposes.
Chlormidazole: Another benzimidazole derivative with antihistaminic properties.
Uniqueness
This compound is unique due to the presence of deuterium, which provides a distinct mass spectrometric signature, making it an invaluable tool in pharmacokinetic studies. The deuterium labeling also enhances the stability of the compound, making it more resistant to metabolic degradation .
Properties
Molecular Formula |
C19H20ClN3 |
|---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D |
InChI Key |
CJXAEXPPLWQRFR-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)
